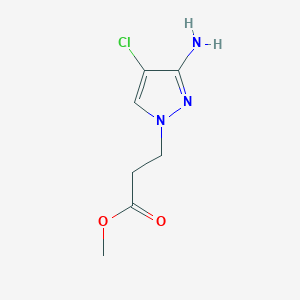

Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate

説明

Methyl 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate (CAS: 1343276-24-3) is a pyrazole derivative featuring a methyl ester group, an amino substituent at position 3, and a chlorine atom at position 4 of the pyrazole ring. Its molecular formula is C₇H₁₀ClN₃O₂, with a molecular weight of 233.67 g/mol. The compound’s structure combines the reactivity of the amino group (enabling hydrogen bonding and nucleophilic interactions) with the electron-withdrawing chlorine atom, which may influence electronic properties and stability. The methyl ester moiety enhances lipophilicity, making it a candidate for applications in medicinal chemistry or agrochemical synthesis .

特性

分子式 |

C7H10ClN3O2 |

|---|---|

分子量 |

203.62 g/mol |

IUPAC名 |

methyl 3-(3-amino-4-chloropyrazol-1-yl)propanoate |

InChI |

InChI=1S/C7H10ClN3O2/c1-13-6(12)2-3-11-4-5(8)7(9)10-11/h4H,2-3H2,1H3,(H2,9,10) |

InChIキー |

CZFCVSBFNUWKHO-UHFFFAOYSA-N |

正規SMILES |

COC(=O)CCN1C=C(C(=N1)N)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-4-chloropyrazole with methyl acrylate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions

Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of substituted pyrazoles.

Oxidation: Formation of nitro-pyrazoles.

Reduction: Formation of amino-pyrazoles.

科学的研究の応用

Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and dyes

作用機序

The mechanism of action of Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring allow it to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, contributing to its biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate with its closest analogs, focusing on structural variations, theoretical implications, and available supplier data.

Table 1: Structural and Commercial Comparison of Pyrazole Derivatives

Halogen Substitution: Chlorine vs. Bromine

- Steric and Reactivity Differences : Bromine’s larger atomic radius (114 pm vs. 99 pm for chlorine) may hinder steric access to the pyrazole ring in substitution reactions. Brominated analogs like CAS 1344054-08-5 could exhibit distinct reactivity in cross-coupling reactions or nucleophilic substitutions .

- Molecular Weight Impact : The bromine analog has a significantly higher molecular weight (278.11 g/mol vs. 233.67 g/mol), which may affect solubility and pharmacokinetic properties in biological applications.

Ester Chain Modifications: Propanoate vs. Dimethylpropanoate

- Lipophilicity : The dimethyl group increases lipophilicity (logP estimated to rise by ~0.5–1.0 units), which could enhance membrane permeability in drug design but reduce aqueous solubility .

Research Findings and Limitations

- Theoretical vs. Empirical Data : The provided evidence lacks detailed physicochemical or biological data (e.g., melting points, solubility, bioactivity). Further experimental studies are required to validate theoretical predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。